Biotin-PEG12-TFP ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

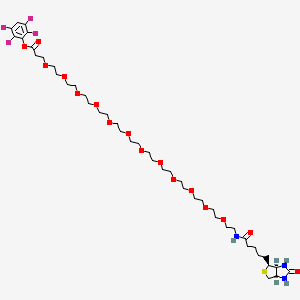

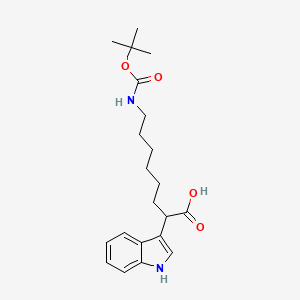

Biotin-PEG12-TFP ester is a biotinylation reagent that can react with amine (-NH2) compounds to form stable amide bonds . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . It is a polyethylene glycol (PEG)-based PROTAC linker .

Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a biotinylation reagent that can react with amine (-NH2) compounds to form stable amide bonds .

Molecular Structure Analysis

The molecular weight of this compound is 992.08. Its chemical formula is C43H69F4N3O16S . The SMILES representation is O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(OC1=C(F)C(F)=CC(F)=C1F)=O)CCCC[C@@H]2SCC@N3)([H])NC3=O .

Chemical Reactions Analysis

This compound can react with amine (-NH2) compounds to form stable amide bonds . The 2,3,5,6-tetrafluorophenyl (TFP) moiety of Biotin-dPEG®12-TFP ester hydrolyzes more slowly than NHS esters in aqueous media and is more reactive towards amines than NHS esters .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 992.08 and a chemical formula of C43H69F4N3O16S . The single molecular weight Biotin-dPEG®12-TFP ester has a long spacer of precise length (47.6 Å) between the biotin moiety and the labeled molecule .

Applications De Recherche Scientifique

Biotinylated PEG–PLA copolymers have been developed for targeted drug delivery to brain glioma, utilizing biotin–avidin interactions for surface biofunctionalization (Ren et al., 2010).

A biotin-polyethylene glycol (PEG)-epidermal growth factor (EGF) conjugate was used to target epidermal growth factor receptor over-expressing cancer cells, demonstrating enhanced intracellular uptake and expression extent in specific cell lines (Park et al., 2008).

The use of a biotin-conjugated PEGylated photosensitizer in self-assembled nanoparticles was shown to be effective in chemo-photodynamic combination therapy for drug-resistant cancers, indicating biotin's role in selective tumor targeting (Purushothaman et al., 2019).

Biotin-functionalized nanoparticles have been used for gene delivery systems, demonstrating effective stabilization and transfection efficiency (Fernandez-Piñeiro et al., 2018).

A tetrafluorophenyl (TFP) ester-terminated self-assembled monolayer was developed for the immobilization of amine-modified oligonucleotides, indicating TFP's utility in creating stable amide linkages under basic conditions (Lockett et al., 2008).

A multifunctional TPP-PEG-biotin self-assembled nanoparticle was developed for a combination therapeutic approach targeting GRP78 and lysosome in cancer treatment (Purushothaman et al., 2020).

Mécanisme D'action

Target of Action

Biotin-PEG12-TFP ester is a biotinylation reagent . Its primary targets are amine (-NH2) compounds . These compounds are abundant in biological systems, particularly in proteins where they are present in the side chains of lysine residues .

Mode of Action

This compound reacts with amine (-NH2) compounds to form stable amide bonds . This reaction is facilitated by the tetrafluorophenyl (TFP) ester group in the compound, which is more reactive towards amines . The result is a covalently bound biotin moiety, which can be recognized and bound by proteins like avidin and streptavidin .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the biotinylation of proteins . This process involves the covalent attachment of biotin to proteins, which can significantly enhance the functionality of the proteins. For instance, biotinylated antibodies can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

This property can enhance the bioavailability of the compound, as it facilitates its distribution in aqueous biological systems .

Result of Action

The result of this compound’s action is the formation of biotinylated molecules . These molecules have enhanced functionality, as the biotin group is relatively small and typically allows the biotinylated proteins to retain their biological activity . Furthermore, biotinylated proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The compound has optimal reactivity in the pH range of 7.5 – 8.5 . Additionally, the TFP ester group is more hydrolytically stable than the corresponding NHS ester, providing better labeling of peptides, proteins, and other biomolecules .

Safety and Hazards

Orientations Futures

Biotin-PEG12-TFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a biotinylation reagent that can react with amine (-NH2) compounds to form stable amide bonds . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . This suggests that this compound may be useful in the development of antibody drug conjugates .

Analyse Biochimique

Biochemical Properties

Biotin-PEG12-TFP ester plays a crucial role in biochemical reactions by facilitating the covalent attachment of biotin to various biomoleculesThe TFP ester moiety of this compound reacts with free primary amines, such as those on the side chain of lysine residues in proteins, forming a stable amide bond . This interaction allows for the efficient labeling of peptides, proteins, and other biomolecules without causing protein aggregation . The biotin moiety of this compound is used in various applications, including affinity chromatography, enzyme-linked immunosorbent assays (ELISA), and pull-down assays .

Cellular Effects

This compound influences various cellular processes by enabling the biotinylation of proteins and other biomolecules. This biotinylation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated proteins can be used to study protein-protein interactions, track protein localization, and monitor changes in protein expression levels . The presence of the biotin moiety allows for the specific binding of biotinylated molecules to avidin or streptavidin, facilitating the detection and analysis of these molecules in cellular assays .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a stable amide bond between the TFP ester moiety and primary amines on biomolecules. This reaction occurs under mild conditions, typically at a pH range of 7.5 to 8.5, and results in the covalent attachment of the biotin moiety to the target molecule . The biotinylated molecules can then interact with avidin or streptavidin, which have a high affinity for biotin, allowing for the specific detection and isolation of these molecules . This mechanism is widely used in various biochemical and molecular biology applications, including protein purification, immunoassays, and cell imaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The TFP ester moiety of this compound is more hydrolytically stable than NHS esters, providing better long-term stability in aqueous environments . The compound should be stored under appropriate conditions to prevent degradation and maintain its reactivity. Long-term studies have shown that this compound can be used for extended periods without significant loss of activity, making it suitable for various in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound effectively biotinylates target biomolecules without causing adverse effects. At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to optimize the dosage of this compound in animal studies to achieve the desired biotinylation without causing harm to the animals .

Metabolic Pathways

This compound is involved in metabolic pathways related to biotinylation. The compound interacts with enzymes and cofactors that facilitate the covalent attachment of biotin to target biomolecules . This interaction can affect metabolic flux and metabolite levels, particularly in pathways involving biotin-dependent enzymes . The biotin moiety of this compound can also be used to study the metabolism of biotinylated molecules and their role in cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The polyethylene glycol (PEG) linker of this compound enhances its solubility and stability, allowing for efficient transport and distribution in biological systems . The biotin moiety can also facilitate the specific localization of biotinylated molecules to target tissues or cellular compartments through interactions with avidin or streptavidin .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The biotin moiety can direct biotinylated molecules to specific compartments or organelles within the cell, depending on the presence of targeting signals . This localization can affect the activity and function of the biotinylated molecules, allowing for the study of their roles in various cellular processes .

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIPJSYUMZZNU-XRBIJUOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69F4N3O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)